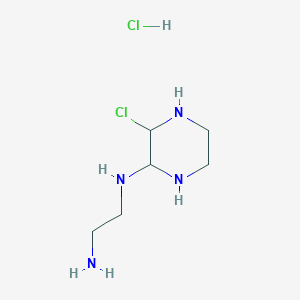

N1-(3-Chloropiperazin-2-yl)ethane-1,2-diamine hydrochloride

CAS No.: 1799421-11-6

Cat. No.: VC2730438

Molecular Formula: C6H16Cl2N4

Molecular Weight: 215.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1799421-11-6 |

|---|---|

| Molecular Formula | C6H16Cl2N4 |

| Molecular Weight | 215.12 g/mol |

| IUPAC Name | N'-(3-chloropiperazin-2-yl)ethane-1,2-diamine;hydrochloride |

| Standard InChI | InChI=1S/C6H15ClN4.ClH/c7-5-6(10-2-1-8)11-4-3-9-5;/h5-6,9-11H,1-4,8H2;1H |

| Standard InChI Key | APYZFJKLAWJQLP-UHFFFAOYSA-N |

| SMILES | C1CNC(C(N1)NCCN)Cl.Cl |

| Canonical SMILES | C1CNC(C(N1)NCCN)Cl.Cl |

Introduction

N1-(3-Chloropiperazin-2-yl)ethane-1,2-diamine hydrochloride is a chemical compound with the molecular formula C6H16Cl2N4 and a molecular weight of approximately 215.12 g/mol . It is a derivative of piperazine, a heterocyclic organic compound known for its six-membered ring containing two nitrogen atoms at opposite positions. This compound has garnered attention for its potential biological activities, including neurotransmitter modulation and antimicrobial effects.

Safety Information

-

Signal Word: Warning

-

Hazard Statements: H302, H315, H319, H335

-

Precautionary Statements: P261, P280, P301+P312, P302+P352, P305+P351+P338

Synthesis and Preparation

The synthesis of N1-(3-Chloropiperazin-2-yl)ethane-1,2-diamine hydrochloride typically involves the reaction of 3-chloropiperazine with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and may require the use of a catalyst to facilitate the reaction. The product is then purified and converted to its hydrochloride salt form.

Biological Activity

This compound exhibits various biological activities, primarily through its interaction with neurotransmitter systems and potential antimicrobial properties.

-

Neurotransmitter Modulation: It may influence serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders.

-

Antimicrobial Effects: Preliminary studies suggest that this compound may possess antibacterial properties, making it a candidate for further exploration in infectious disease treatment.

Comparison with Similar Compounds

N1-(3-Chloropiperazin-2-yl)ethane-1,2-diamine hydrochloride can be compared with other piperazine derivatives and ethane-1,2-diamine derivatives. These compounds share similar core structures but differ in their functional groups and substituents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume